molecular formula C36H44N4OPt B1180644 Pt(II) Octaethylporphine ketone CAS No. 172617-46-8

Pt(II) Octaethylporphine ketone

Cat. No.: B1180644
CAS No.: 172617-46-8
M. Wt: 743.8 g/mol
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Biochemical Analysis

Biochemical Properties

Pt(II) Octaethylporphine ketone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical environment. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to metalloproteins, altering their structural conformation and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over prolonged periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can interact with enzymes such as glutathione S-transferase, influencing the detoxification of reactive intermediates. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been shown to localize to mitochondria, where it disrupts mitochondrial function and induces apoptosis. The precise localization of this compound within cells is essential for its biochemical effects .

Comparison with Similar Compounds

Pt(II) Octaethylporphine ketone is unique due to its specific structure and the presence of a platinum center, which provides distinct phosphorescent properties. Similar compounds include:

These similar compounds highlight the uniqueness of this compound in terms of its specific applications and chemical properties .

Properties

IUPAC Name

3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOGYJJFLIBKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4OPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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